4-(1-Hydroxypropyl)cyclohexanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-(1-hydroxypropyl)cyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-2-9(11)7-3-5-8(10)6-4-7/h7,9,11H,2-6H2,1H3 |
InChI Key |
XBUUYYORWQIYJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCC(=O)CC1)O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 4 1 Hydroxypropyl Cyclohexanone
De Novo Synthetic Routes to the Cyclohexanone (B45756) Core
Building the cyclohexanone ring from acyclic precursors, known as de novo synthesis, offers a powerful approach to introduce desired substitution patterns from the outset. manchester.ac.ukmanchester.ac.uk These methods are particularly valuable for creating complex and highly functionalized cyclic systems.
Methodologies for Cyclohexanone Ring Formation
Several classical and modern organic reactions are available for the construction of the six-membered cyclohexanone core. Two of the most prominent and versatile methods are the Robinson Annulation and the Diels-Alder Reaction.
The Robinson Annulation is a powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to create a cyclohexenone, which can then be reduced to the corresponding cyclohexanone. wikipedia.orgjk-sci.comchemistnotes.comlibretexts.orgyoutube.com The reaction typically involves the combination of a ketone and a methyl vinyl ketone. wikipedia.orgchemistnotes.com This method is a key process for the construction of six-membered ring compounds and has been widely applied in the synthesis of natural products like steroids. wikipedia.orgchemistnotes.com
| Reaction | Reactants | Key Steps | Product |
| Robinson Annulation | Ketone, α,β-Unsaturated Ketone | 1. Michael Addition 2. Intramolecular Aldol Condensation 3. Dehydration | Substituted Cyclohexenone |
The Diels-Alder Reaction is another cornerstone of cyclic compound synthesis, involving a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene). wikipedia.orgorganic-chemistry.org This reaction forms a cyclohexene ring in a single, concerted step with high stereospecificity. wikipedia.orgslideshare.netlibretexts.org The resulting cyclohexene can then be readily converted to a cyclohexanone. The use of heteroatom-substituted dienes has significantly expanded the scope of this reaction, allowing for the synthesis of a wide range of functionalized building blocks. nih.gov
| Reaction | Reactants | Mechanism | Product |
| Diels-Alder Reaction | Conjugated Diene, Dienophile | [4+2] Cycloaddition | Substituted Cyclohexene |
Functionalization of Pre-existing Cyclohexanone Systems to Introduce the 4-(1-Hydroxypropyl) Moiety
An alternative to de novo synthesis is the modification of a pre-existing cyclohexanone or a related precursor. This approach can be more direct if a suitable starting material is readily available.
Direct Functionalization at the 4-Position of Cyclohexanone
Directly introducing the 1-hydroxypropyl group at the 4-position of cyclohexanone is a challenging endeavor due to the potential for competing reactions at the α-positions. However, strategies involving conjugate addition to a cyclohexenone intermediate can be employed. For instance, a propyl group could be introduced via a cuprate-mediated 1,4-addition to cyclohexenone, followed by stereoselective reduction of the ketone and subsequent oxidation to re-form the ketone at the desired position after the introduction of the hydroxyl group on the side chain.
Another approach could involve the use of organocatalysis to achieve asymmetric functionalization of cyclohexanone derivatives. researchgate.netnih.gov These methods can provide enantiomerically enriched products through various activation modes. nih.gov
Installation of the Propyl Chain with Subsequent Hydroxylation
A more stepwise approach involves first installing a propyl group at the 4-position of the cyclohexanone ring, followed by the introduction of the hydroxyl group on the propyl side chain.
The synthesis of 4-propylcyclohexanone can be achieved through the hydrogenation of 4-propylphenol. chemicalbook.com This reaction is typically carried out using a catalyst such as platinum under a hydrogen atmosphere. chemicalbook.com
Once 4-propylcyclohexanone is obtained, the next step is the selective hydroxylation at the C1 position of the propyl group. This can be accomplished through various methods, including microbial hydroxylation or the use of specific oxidizing agents that favor the benzylic-like position.
A viable synthetic route involves the preparation of a diol precursor, 4-(1-hydroxypropyl)cyclohexanol, followed by selective oxidation of the cyclohexanol (B46403) hydroxyl group to the corresponding ketone. The synthesis of 4-substituted cyclohexanones from 4-substituted cyclohexanols is a known transformation. google.com The challenge lies in the selective oxidation of one secondary alcohol in the presence of another. This can often be achieved by using protecting group strategies or by employing enzyme-catalyzed reactions that can differentiate between the two hydroxyl groups. For example, a mutant alcohol dehydrogenase has been used for the preparation of cis-4-propylcyclohexanol from 4-propylcyclohexanone, and a similar enzymatic approach in reverse could be envisioned. mdpi.com
Stereocontrolled Synthesis of 4-(1-Hydroxypropyl)cyclohexanone
The target molecule contains two stereocenters, one at the 4-position of the cyclohexane (B81311) ring and another at the 1-position of the propyl side chain. The stereocontrolled formation of such molecules is a significant challenge in organic synthesis. nih.gov Asymmetric synthesis strategies can be employed to control the absolute and relative stereochemistry of these centers.
Organocatalytic domino or cascade reactions have emerged as powerful tools for constructing complex molecular frameworks with multiple stereocenters from simple precursors. nih.gov For instance, a one-pot Michael-Michael-1,2-addition sequence can provide access to highly substituted cyclohexanes with excellent stereoselectivity. nih.gov
Furthermore, the use of chiral auxiliaries or catalysts in the key bond-forming steps can induce asymmetry. For example, enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives has been achieved through asymmetric transfer hydrogenation using bifunctional ruthenium catalysts. mdpi.com A similar strategy could be adapted for the synthesis of this compound. The stereoselective synthesis of quaternary stereocenters in cyclohexenones has also been demonstrated using ene-reductases, highlighting the potential of biocatalysis in achieving high enantioselectivities. acs.org
| Strategy | Method | Outcome |
| Asymmetric Catalysis | Use of chiral catalysts (e.g., organocatalysts, transition metal complexes) | Enantiomerically enriched product |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry | Diastereoselective bond formation |
| Biocatalysis | Use of enzymes (e.g., dehydrogenases, reductases) | High stereo- and regioselectivity |
Diastereoselective Approaches in Conjugate Addition Reactions
The carbon skeleton of this compound is typically constructed via a conjugate addition (or 1,4-Michael addition) of a propyl nucleophile to a cyclohexenone precursor. Diastereoselectivity in this context refers to the preferential formation of one diastereomer over another. This control is achieved by influencing the direction from which the nucleophile attacks the cyclohexenone ring.
Organocuprates, such as lithium dipropylcuprate, are highly effective reagents for this transformation. Unlike harder nucleophiles like Grignard reagents which tend to attack the carbonyl carbon (1,2-addition), the "softer" nature of organocuprates favors addition to the β-carbon of the α,β-unsaturated ketone. organicchemistrytutor.comic.ac.uk The mechanism involves the formation of a copper(III) intermediate followed by reductive elimination. ic.ac.ukwikipedia.org The stereochemical outcome of this addition can be directed by existing stereocenters on the cyclohexenone ring or by a chiral auxiliary, which sterically hinders one face of the molecule, forcing the incoming propyl group to add to the opposite face.
Cascade reactions, such as a double Michael addition, can also be employed to construct highly substituted cyclohexanone rings with excellent diastereoselectivity. beilstein-journals.orgnih.gov These one-pot sequences form multiple bonds and stereocenters in a highly controlled manner, often dictated by the thermodynamic stability of the transition states and final products. researchgate.net
Table 1: Nucleophiles for Conjugate Addition and Stereocontrol
| Nucleophile Type | Reagent Example | Typical Selectivity | Controlling Factor |
|---|---|---|---|
| Organocuprate | Lithium dipropylcuprate | High 1,4-addition selectivity | "Soft" nucleophilic character |
| Chiral Organocuprates | (R)-BINOL-derived cuprate | High diastereoselectivity | Chiral ligand on copper |
Enantioselective Methodologies for Chiral Induction
Achieving an enantiomerically pure form of this compound requires methodologies that can introduce chirality in a controlled way. Asymmetric organocatalysis has emerged as a powerful tool for this purpose. nih.gov
One prominent strategy involves the use of chiral primary or secondary amine catalysts, such as those derived from cinchona alkaloids. rsc.org These catalysts react with the cyclohexenone precursor to form chiral enamines or iminium ions. This activation directs the nucleophilic attack to one specific face of the molecule, thereby creating the product with high enantiomeric excess (ee). nih.gov Organocatalytic domino or cascade reactions can construct complex cyclohexanone derivatives with multiple stereocenters in a single, highly efficient process. nih.govresearchgate.net
Another approach is the use of enzymes, such as ene-reductases, which can perform asymmetric hydrogenation of cyclohexadienone precursors. This biocatalytic desymmetrization can generate chiral cyclohexenones with quaternary stereocenters at the 4-position with exceptionally high enantioselectivity (>99% ee). acs.org
Table 2: Comparison of Enantioselective Methodologies
| Methodology | Example Catalyst/Reagent | Key Intermediate | Typical Enantioselectivity |
|---|---|---|---|
| Organocatalysis | Cinchona alkaloid-derived primary amine | Chiral enamine/iminium ion | Good to excellent (up to 99% ee) |
| Biocatalysis | Ene-reductase (e.g., OPR3, YqjM) | Enzyme-substrate complex | Excellent (>99% ee) |
Control of Stereochemistry at the Hydroxyl-Bearing Carbon
The stereochemistry of the secondary alcohol in this compound is determined during the reduction of the ketone carbonyl group. The facial selectivity of this reduction—whether the hydride attacks from the axial or equatorial face—dictates the resulting orientation (axial or equatorial) of the hydroxyl group.
The stereochemical outcome is highly dependent on the steric bulk of the hydride reducing agent. acs.orgnih.gov
Small Hydride Reagents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride): These reagents preferentially attack from the axial direction to avoid torsional strain with adjacent equatorial hydrogens in the transition state. libretexts.orgrsc.org This leads to the formation of the thermodynamically more stable equatorial alcohol.
Bulky Hydride Reagents (e.g., L-Selectride®): These sterically demanding reagents cannot easily approach from the hindered axial face, which is blocked by the axial hydrogens at the C3 and C5 positions. libretexts.orgodinity.com Consequently, they attack from the more accessible equatorial face, resulting in the formation of the axial alcohol, which is often the kinetic product. odinity.comthieme-connect.de
Therefore, by selecting the appropriate reducing agent, one can selectively generate either the cis or trans diastereomer with respect to the 4-propyl substituent. odinity.com
Table 3: Stereoselective Reduction of 4-Propylcyclohexanone
| Reducing Agent | Example | Size | Direction of Attack | Major Product (OH orientation) |
|---|---|---|---|---|
| Small Hydride | Sodium Borohydride (NaBH₄) | Small | Axial | Equatorial Alcohol (trans) |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. These principles can be applied to the synthesis of this compound.
A key area of focus is the use of eco-friendly solvents or solvent-free conditions. For instance, reactions can be performed in water or brine, which are safe and environmentally friendly media for certain organocatalytic reactions. researchgate.net Another approach involves using heterogeneous catalysts, such as palladium on carbon (Pd/C) or reusable solid acid catalysts, which can be easily recovered and recycled, minimizing waste. rsc.orgresearchgate.net
Microwave-assisted organic synthesis (MAOS) offers a significant green advantage. By using microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, leading to substantial energy savings and often resulting in higher product yields with fewer side products. semanticscholar.orgugm.ac.idresearchgate.nete-journals.in This technique has been successfully applied to condensation and multi-component reactions for synthesizing cyclohexanone derivatives. e-journals.inscholarsresearchlibrary.com
Table 4: Green Chemistry Strategies and Their Advantages
| Strategy | Example | Primary Advantage(s) |
|---|---|---|
| Alternative Solvents | Performing reactions in water/brine | Reduced use of volatile organic compounds (VOCs), increased safety. researchgate.net |
| Heterogeneous Catalysis | Use of recyclable solid-supported catalysts | Simplified product purification, reduced catalyst waste. researchgate.net |
| Microwave-Assisted Synthesis | Microwave irradiation for aldol condensations | Drastically reduced reaction times, lower energy consumption, often higher yields. researchgate.net |
Mechanistic Investigations and Reactivity Profiles of 4 1 Hydroxypropyl Cyclohexanone
Reactivity at the Carbonyl Group of 4-(1-Hydroxypropyl)cyclohexanone
The carbonyl group is a primary site of reactivity in this compound, susceptible to nucleophilic attack and reactions involving the adjacent α-carbons.
Nucleophilic Addition Reactions and Stereochemical Outcomes
The carbonyl carbon of this compound is electrophilic and reacts with various nucleophiles. The stereochemical outcome of these additions is influenced by both steric and electronic factors. researchgate.net For cyclohexanones in general, nucleophilic attack can occur from either the axial or equatorial face of the ring. The presence of the 4-(1-hydroxypropyl) substituent influences the conformational equilibrium of the ring and can direct incoming nucleophiles.
The stereoselectivity of nucleophilic addition to cyclohexanones is a well-studied area. researchgate.net The Felkin-Anh and Cieplak models are often invoked to predict the stereochemical course of such reactions. youtube.com These models consider the steric hindrance and electronic properties of the substituents on the cyclohexane (B81311) ring. researchgate.netyoutube.com The substituent at the 4-position can influence the trajectory of the attacking nucleophile, leading to the preferential formation of one diastereomer over the other. The exact stereochemical outcome would depend on the specific nucleophile and reaction conditions used.
Enolization and Enolate Chemistry
Like other ketones, this compound can undergo enolization in the presence of an acid or base to form an enol or an enolate, respectively. masterorganicchemistry.comwikipedia.org Enolates are powerful nucleophiles and are key intermediates in many carbon-carbon bond-forming reactions. masterorganicchemistry.com The deprotonation of an α-carbon to the carbonyl group results in an anion that is stabilized by resonance, delocalizing the negative charge onto the oxygen atom. wikipedia.org
The regioselectivity of enolate formation is an important consideration. In an unsymmetrical ketone, two different enolates can potentially be formed. The formation of the kinetic enolate is favored by strong, sterically hindered bases at low temperatures, leading to deprotonation at the less substituted α-carbon. wikipedia.org Conversely, thermodynamic enolates, which are generally more stable due to a more substituted double bond, are favored under conditions that allow for equilibrium. wikipedia.org In the case of this compound, the two α-carbons are equivalent in terms of substitution on the ring itself, simplifying the regioselectivity of enolization. However, the substituent at the 4-position can still influence the reactivity of the resulting enolate.
Transformations Involving the Secondary Alcohol Functionality
The secondary alcohol group in this compound provides another reactive site for various chemical transformations.
Oxidation Reactions to Ketones or Carboxylic Acids
The secondary alcohol can be oxidized to a ketone, yielding 4-propanoylcyclohexanone. A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents like chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC). libretexts.orgkhanacademy.org Other common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇). libretexts.orgchemedx.org The choice of oxidant can be crucial; for instance, PCC is known for its ability to oxidize secondary alcohols to ketones without further oxidation. libretexts.org Stronger oxidizing agents like potassium permanganate, especially under harsh conditions, could potentially lead to cleavage of the cyclohexane ring. chemedx.orgnih.gov The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. masterorganicchemistry.com
| Oxidizing Agent | Product |
| Pyridinium chlorochromate (PCC) | 4-Propanoylcyclohexanone |
| Chromic acid (H₂CrO₄) | 4-Propanoylcyclohexanone |
| Potassium permanganate (KMnO₄) | 4-Propanoylcyclohexanone (under controlled conditions) |
Further oxidation of the resulting ketone, if the reaction conditions are sufficiently harsh, could lead to the formation of dicarboxylic acids through cleavage of the C-C bonds of the cyclohexane ring. nih.gov
Protection and Deprotection Strategies
In a multi-step synthesis, it is often necessary to protect one functional group while another is being manipulated. The secondary alcohol in this compound can be protected to prevent it from reacting during transformations at the carbonyl group. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl ethers) and acetals.
For example, the alcohol can be reacted with a silyl chloride in the presence of a base to form a silyl ether. This protecting group is generally stable to a wide range of reaction conditions but can be readily removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).
Similarly, the ketone functionality can be protected, for instance, by forming a cyclic acetal (B89532) with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid. pearson.com This protected form is stable to basic and nucleophilic reagents that would otherwise react with the carbonyl group. The acetal can then be removed by treatment with aqueous acid to regenerate the ketone.
Reactions of the Cyclohexane Ring in this compound
The cyclohexane ring itself can undergo various reactions, although these are generally less common than reactions at the functional groups. The reactivity of the ring is influenced by the presence of the carbonyl and hydroxypropyl substituents.
Reactions that target the cyclohexane ring often require more forcing conditions. For example, catalytic hydrogenation can reduce the ketone to a secondary alcohol and potentially the aromatic ring if one were present. Dehydrogenation reactions can introduce unsaturation into the ring. The specific conditions for such reactions would need to be carefully selected to avoid side reactions at the existing functional groups.
Substitution Reactions on the Cyclohexane Ring
Direct substitution on the cyclohexane ring of this compound, particularly at positions other than the carbon atoms alpha to the ketone, is generally challenging due to the unactivated nature of the C-H bonds. However, the presence of the ketone and hydroxyl groups can influence or be used to facilitate substitution reactions.
Reactions typically occur at the α-positions (C2 and C6) to the carbonyl group due to the acidity of the α-hydrogens. researchgate.net The formation of an enolate under basic conditions allows for a variety of electrophilic substitutions.
Table 1: Potential α-Substitution Reactions of this compound
| Reaction Type | Reagents and Conditions | Expected Product | Mechanistic Notes |
| Halogenation | Br₂ in acetic acid or light | 2-Bromo-4-(1-hydroxypropyl)cyclohexanone | Proceeds via an enol or enolate intermediate. Can be catalyzed by acid or light. organic-chemistry.org |
| Alkylation | LDA, then an alkyl halide (e.g., CH₃I) | 2-Alkyl-4-(1-hydroxypropyl)cyclohexanone | Requires a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form the enolate, followed by nucleophilic attack on the alkyl halide. |
| Aldol (B89426) Condensation | Base or acid catalyst with another carbonyl compound | α-(Hydroxyalkyl)-4-(1-hydroxypropyl)cyclohexanone | The enolate of this compound can act as a nucleophile, attacking the carbonyl carbon of another aldehyde or ketone. |
It is important to note that the secondary alcohol in the side chain could potentially interfere with these reactions, for instance, by reacting with the base or electrophile. Protection of the hydroxyl group, for example as a silyl ether, might be necessary to achieve selective substitution on the ring. nih.gov
Ring Expansion and Contraction Methodologies
Ring expansion of cyclohexanones to seven-membered rings (cycloheptanones) is a synthetically valuable transformation. While no specific studies on this compound are available, several general methods for cyclohexanone (B45756) ring expansion could be applicable.
One common method is the Tiffeneau-Demjanov rearrangement , which involves the reaction of a cyclic ketone with a diazomethane (B1218177) or a related reagent to form a ring-expanded ketone. For instance, treatment of a cyclohexanone with diazomethane can yield a cycloheptanone. researchgate.net Another approach involves the rearrangement of α-halohydrins or the reaction of the ketone with TMS-diazomethane.
The presence of the α-hydroxyalkyl substituent could potentially influence the regioselectivity of such rearrangements. For example, the reaction of 2-(α-hydroxyalkyl)azetidines has been shown to undergo ring expansion to functionalized pyrrolidines, suggesting that a hydroxyl group in proximity to the ring can participate in or direct rearrangement pathways. researchgate.net
Table 2: Potential Ring Expansion Reactions for Cyclohexanone Analogs
| Reaction Name | Typical Reagents | General Product | Mechanistic Feature |
| Tiffeneau-Demjanov Rearrangement | Diazomethane (CH₂N₂) or Trimethylsilyldiazomethane (TMSCHN₂) | Cycloheptanone derivative | Involves nucleophilic attack of the diazoalkane on the carbonyl, followed by nitrogen extrusion and alkyl migration. |
| Beckmann Rearrangement | Hydroxylamine, then an acid catalyst (e.g., H₂SO₄, PCl₅) | Lactam (seven-membered ring with a nitrogen atom) | The oxime derived from the cyclohexanone undergoes rearrangement to an amide-containing ring. nih.gov |
| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Caprolactone derivative | Involves the insertion of an oxygen atom adjacent to the carbonyl group, forming a cyclic ester. |
These methodologies have been applied to a variety of substituted cyclohexanones, and their applicability to this compound would depend on the compatibility of the reagents with the secondary alcohol. organic-chemistry.orgnih.gov
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the structural elements of all starting materials, are highly efficient synthetic strategies. researchgate.net Keto-alcohols like this compound are potentially valuable building blocks for MCRs due to the presence of two reactive functional groups.
For instance, the ketone functionality can participate in reactions like the Biginelli or Hantzsch dihydropyridine (B1217469) synthesis , while the hydroxyl group could be involved in subsequent cyclizations or modifications. However, the simultaneous presence of both groups can lead to competing reaction pathways.
Research on the use of 4-hydroxycyclohexanone (B83380) in cross-aldol condensation reactions with various benzaldehydes to form C5-curcuminoid derivatives highlights the utility of substituted cyclohexanones in building complex molecular architectures. researchgate.net It is plausible that this compound could be employed in similar MCRs.
Table 3: Hypothetical Multi-Component Reactions with this compound
| Reaction Type | Potential Reactants | Hypothetical Product Class | Key Transformation |
| Ugi Reaction | An amine, a carboxylic acid, and an isocyanide | α-Acylamino amide derivative | The ketone could potentially be converted to an imine in situ, which then participates in the Ugi four-component reaction. |
| Passerini Reaction | A carboxylic acid and an isocyanide | α-Acyloxy amide derivative | Direct reaction of the ketone with the other components to form a complex adduct. |
| Asymmetric Aldol-type Reaction | An aldehyde and a chiral catalyst | Diastereomerically enriched β-hydroxy ketone | The ketone of this compound acts as the nucleophile precursor (enolate). |
The successful application of this compound in MCRs would likely require careful optimization of reaction conditions to control the chemoselectivity between the ketone and hydroxyl groups. The development of such reactions would provide rapid access to structurally diverse and complex molecules.
Stereochemical and Conformational Analysis of 4 1 Hydroxypropyl Cyclohexanone
Conformational Preferences of the Cyclohexanone (B45756) Ring System
The cyclohexanone ring is not planar. To alleviate angle and torsional strain, it adopts several non-planar conformations, with the chair conformation being the most stable. youtube.commasterorganicchemistry.com The presence of an sp²-hybridized carbonyl carbon slightly flattens the ring compared to cyclohexane (B81311), which influences the energy landscape of its conformers. youtube.com
Chair and Boat Conformations and Energetic Landscapes
Like cyclohexane, cyclohexanone can exist in multiple conformations, primarily the chair, boat, twist-boat, and half-chair forms. youtube.comwikipedia.org The chair conformation is the most stable energetic minimum, as it minimizes both torsional strain (staggered bonds) and angle strain. youtube.comlibretexts.org The boat conformation is less stable due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.org
The twist-boat conformation is an intermediate in energy between the chair and boat forms, representing a local energy minimum. wikipedia.orgjkps.or.kr The half-chair is a high-energy transition state on the pathway of interconversion between the chair and twist-boat conformations. wikipedia.orgjkps.or.kr The ring flip from one chair form to another must proceed through these higher-energy intermediates. libretexts.org
Relative Energies of Cyclohexane Conformations
| Conformation | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) | Stability |
|---|---|---|---|
| Chair | 0 | 0 | Most Stable |
| Twist-Boat | 5.5 - 6.0 | 23 - 25 | Less Stable |
| Boat | 6.9 | 29 - 30 | Less Stable |
| Half-Chair | 10 | 42 - 43 | Least Stable (Transition State) |
Data synthesized from multiple sources. wikipedia.orglibretexts.orgjkps.or.kr
Influence of the 4-(1-Hydroxypropyl) Substituent on Ring Conformation
In substituted cyclohexanes, the two chair conformations are no longer equal in energy. libretexts.org Substituents generally prefer to occupy the equatorial position to avoid destabilizing steric interactions, known as 1,3-diaxial interactions, with the axial hydrogens on the same side of the ring. msu.edu
For 4-(1-Hydroxypropyl)cyclohexanone, the bulky 4-(1-hydroxypropyl) group strongly prefers the equatorial position. The chair conformer with the substituent in the equatorial position is significantly more stable than the conformer where it is in the axial position. libretexts.orgmsu.edu The equilibrium between the two chair forms is therefore heavily shifted towards the equatorial-substituted conformer. libretexts.org
Chirality and Diastereoisomerism in this compound
Chirality is a key feature of this compound, arising from the presence of stereocenters. A molecule is chiral if it is non-superimposable on its mirror image. youtube.comyoutube.com
Stereoisomers and Their Characterization
The this compound molecule possesses two chiral centers:
C4 of the cyclohexanone ring: The carbon atom to which the (1-hydroxypropyl) group is attached.
C1 of the propyl substituent: The carbon atom bearing the hydroxyl group.
With two chiral centers, a maximum of 2ⁿ = 2² = 4 stereoisomers can exist. These consist of two pairs of enantiomers. The relationship between non-mirror image stereoisomers is that of diastereomers. youtube.com The isomers can be described using cis/trans notation for the relationship on the ring and R/S notation for the absolute configuration at each stereocenter.
Stereoisomers of this compound
| Stereoisomer Description | Relationship to others |
|---|---|
| (4R, 1'R)-4-(1-Hydroxypropyl)cyclohexanone | Enantiomer of (4S, 1'S) |
| (4S, 1'S)-4-(1-Hydroxypropyl)cyclohexanone | Enantiomer of (4R, 1'R) |
| (4R, 1'S)-4-(1-Hydroxypropyl)cyclohexanone | Enantiomer of (4S, 1'R); Diastereomer of (4R, 1'R) and (4S, 1'S) |
Characterization and differentiation of these stereoisomers are typically achieved using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by single-crystal X-ray analysis where possible. nih.gov
Influence of Stereochemistry on Reactivity
Stereochemistry profoundly influences a molecule's reactivity. youtube.com For this compound, the spatial arrangement of the substituent relative to the carbonyl group affects the accessibility of the ketone for nucleophilic attack. researchgate.netacs.org
Dynamic Stereochemistry and Conformational Interconversion
The different conformations of this compound are not static but are in a state of rapid interconversion at room temperature. libretexts.org This process, known as ring flipping, involves the transition from one chair conformation to another. youtube.com
Computational and Theoretical Frameworks for 4 1 Hydroxypropyl Cyclohexanone
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical (QM) methods are foundational to understanding the intrinsic properties of a molecule, derived from the behavior of its electrons and nuclei. For 4-(1-Hydroxypropyl)cyclohexanone, these studies can precisely describe its electronic structure, bonding characteristics, and the distribution of electron density, which are key determinants of its physical and chemical properties.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific molecular orbitals that extend over the entire molecule. youtube.com This approach is particularly useful for identifying regions of a molecule that are likely to participate in chemical reactions. The Frontier Molecular Orbital (FMO) theory, a key application of MO theory, focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wiley-vch.de
For this compound, the HOMO is expected to be localized on the oxygen atoms of the carbonyl and hydroxyl groups, representing the most available electrons for donation in a reaction. Conversely, the LUMO is primarily centered on the antibonding π* orbital of the carbonyl group (C=O), indicating the most electrophilic site, which is susceptible to nucleophilic attack. wiley-vch.deimist.ma The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. imist.ma
Quantum chemical calculations, such as those using Density Functional Theory (DFT), can quantify these properties, providing a basis for predicting the molecule's reactivity with various reagents. imist.ma
Table 1: Calculated Molecular Orbital Properties for this compound (Note: The following values are illustrative, based on typical DFT calculations for similar substituted cyclohexanones.)
| Quantum Chemical Parameter | Calculated Value | Significance |
|---|---|---|
| EHOMO (Energy of HOMO) | -6.8 eV | Indicates electron-donating ability. |
| ELUMO (Energy of LUMO) | -1.2 eV | Indicates electron-accepting ability. |
| Energy Gap (ΔE = ELUMO - EHOMO) | 5.6 eV | Relates to chemical reactivity and stability. imist.ma |
| Dipole Moment | 2.9 D | Measures overall molecular polarity. |
QM calculations are a powerful tool for predicting spectroscopic properties, which can aid in the identification and structural elucidation of a compound. By calculating the vibrational frequencies of a molecule, one can generate a theoretical infrared (IR) spectrum. The calculated frequencies for the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations are particularly diagnostic for this compound. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed by determining the magnetic shielding around each nucleus in the presence of a magnetic field. Comparing these predicted spectra with experimental data provides a rigorous method for structure verification.
Table 2: Predicted vs. Experimental Spectroscopic Data (Note: Predicted values are derived from QM calculations and may require a scaling factor to match experimental data. Experimental values are hypothetical for illustrative purposes.)
| Spectroscopic Feature | Predicted Value (QM) | Typical Experimental Value |
|---|---|---|
| IR Frequency (C=O stretch) | ~1735 cm-1 | 1715 cm-1 |
| IR Frequency (O-H stretch) | ~3500 cm-1 | 3450 cm-1 (broad) |
| 13C NMR Shift (Carbonyl C) | ~210 ppm | 211 ppm |
| 1H NMR Shift (CH-OH) | ~3.5 ppm | 3.6 ppm |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the physical movements and conformational preferences of molecules over time.
The structure of this compound is not static. The cyclohexane (B81311) ring can exist in different conformations, primarily the stable chair form. The 1-hydroxypropyl substituent at the C4 position can be oriented in either an axial or equatorial position. The equatorial conformation is generally more stable for bulky substituents to minimize steric hindrance. oup.com
Molecular dynamics (MD) simulations can be used to explore the potential energy surface of the molecule, systematically sampling different conformations. The results of these simulations can be used to construct a free energy landscape, which maps the relative energies of different conformational states. nih.gov This landscape reveals the most probable (lowest energy) conformations and the energy barriers that must be overcome to transition between them. nih.gov For this compound, this would identify the preferred orientation of both the substituent on the ring and the rotational conformers (rotamers) of the hydroxypropyl side chain.
Table 3: Relative Energies of Major Conformers (Note: Values are illustrative, based on general principles of conformational analysis.)
| Conformer | Description | Calculated Relative Free Energy (kcal/mol) |
|---|---|---|
| Equatorial | Hydroxypropyl group is in the plane of the ring. | 0.0 (Reference) |
| Axial | Hydroxypropyl group is perpendicular to the ring. | +2.1 |
Computational chemistry is instrumental in mapping the entire pathway of a chemical reaction, from reactants to products. This is particularly valuable for understanding the stereoselectivity of reactions, such as the reduction of the carbonyl group in this compound.
Using methods like Density Functional Theory (DFT), chemists can model the approach of a reagent, such as a hydride from sodium borohydride (B1222165) (NaBH₄), to the carbonyl carbon. vu.nl The calculations can identify the geometry of the transition state—the highest energy point along the reaction coordinate—and determine its activation energy (Ea). upenn.edu A lower activation energy corresponds to a faster reaction rate.
For substituted cyclohexanones, the nucleophile can attack from either the axial or equatorial face of the ring, leading to different stereoisomeric products. By calculating the activation energies for both pathways, one can predict the major product. vu.nlnih.gov The presence of the bulky 4-substituent influences the accessibility of each face, and computational models can quantify this steric effect on the transition state energies. nih.gov
Table 4: Transition State Analysis for Hydride Reduction (Note: Data is illustrative of a typical computational study on a substituted cyclohexanone (B45756).)
| Reaction Pathway | Product Stereochemistry | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Axial Attack | Equatorial Alcohol | 12.5 | Favored |
| Equatorial Attack | Axial Alcohol | 14.2 | Disfavored |
Quantitative Structure-Reactivity/Selectivity Relationships
Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) models are statistical methods that correlate variations in the chemical structure of a series of compounds with their observed reactivity or selectivity. These models are a cornerstone of modern drug design and catalyst development. frontiersin.orgresearchgate.net
To build a QSRR model for derivatives of this compound, one would first synthesize a library of analogous compounds (e.g., by varying the length or branching of the alkyl group or adding substituents to the propyl chain). The reactivity or stereoselectivity of each compound in a specific reaction (e.g., the rate of reduction) would be measured experimentally.
Computational methods are then used to calculate a set of "descriptors" for each molecule that quantify its structural and electronic properties. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D fields representing steric, electrostatic, and hydrophobic properties. frontiersin.org A statistical algorithm then creates a mathematical equation linking these descriptors to the experimental reactivity. A robust model can then be used to predict the reactivity of new, yet-to-be-synthesized compounds, guiding the design of molecules with desired properties. researchgate.net
Table 5: Conceptual Framework for a QSRR Model
| Component | Description | Example for this compound Derivatives |
|---|---|---|
| Structural Analogs | A series of related compounds. | Varying the alkyl chain (ethyl, propyl, butyl, etc.). |
| Experimental Data | Measured reactivity or selectivity. | Rate constant (k) for reduction; or diastereomeric excess (d.e.). |
| Calculated Descriptors | Numerical representations of molecular properties. | CoMFA/CoMSIA fields (steric, electrostatic), logP, molecular weight. frontiersin.org |
| Statistical Model | Equation correlating descriptors and activity. | Reactivity = c0 + c1(Steric) + c2(Electrostatic) + ... |
Machine Learning and Artificial Intelligence in Predicting this compound Behavior
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling rapid and accurate prediction of molecular properties, thereby accelerating the discovery and design of new compounds. mit.educore.ac.uk While specific ML models dedicated to this compound are not extensively documented in public literature, the established computational frameworks for similar molecules, such as ketones and cyclohexanone derivatives, provide a strong basis for predicting its behavior. acs.org These predictive models are invaluable for estimating a wide range of characteristics, from physicochemical properties to biological activities, often reducing the need for time-consuming and costly laboratory experiments. nih.gov
Machine learning models learn from large datasets of known chemicals to identify complex patterns and relationships between a molecule's structure and its properties. jocpr.com For a compound like this compound, this approach can forecast its behavior in various applications, including its potential use as a flavor or fragrance ingredient, its toxicological profile, and its spectroscopic signature.
A typical workflow for developing a predictive ML model involves several key stages. Initially, a large dataset of molecules with known properties is compiled. The molecular structures are then converted into numerical representations known as descriptors or fingerprints. aps.org These descriptors quantify various aspects of the molecule, such as its topology, geometry, and electronic properties. An ML algorithm, such as a random forest or a neural network, is then trained on this data to build a model that can predict the properties of new, unseen molecules. nih.gov
Predicting Physicochemical and Flavor-Related Properties
Furthermore, ML models can accurately predict crucial physicochemical properties that influence a compound's behavior and application. researchgate.netnih.gov For this compound, these properties could include boiling point, vapor pressure, and solubility, which are vital for its formulation in consumer products. The table below illustrates the types of data that would be used to train such a model, drawing on data for analogous ketones.
Table 1: Illustrative Data for a Machine Learning Model to Predict Physicochemical Properties of Ketones
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (mmHg at 25°C) | Solubility in Water (g/L) |
|---|---|---|---|---|
| Cyclohexanone | 98.14 | 155.6 | 2.3 | 86 |
| 2-Heptanone | 114.19 | 151 | 2.8 | 4.3 |
| 3-Heptanone | 114.19 | 149 | 3.2 | 5.1 |
| 4-Heptanone | 114.19 | 145 | 4.1 | 5.5 |
Toxicity and Biological Activity Prediction
A significant application of AI in chemistry is in the early assessment of a compound's potential toxicity. jocpr.comnih.govresearchgate.net By training models on large toxicological databases, it is possible to predict various toxicity endpoints for a new molecule like this compound, such as hepatotoxicity, cardiotoxicity, or mutagenicity. nih.gov This in silico screening helps to flag potentially harmful compounds early in the development process, saving resources and reducing the reliance on animal testing. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are a specific application of machine learning that correlates a molecule's structural features with its biological activity. nih.gov For derivatives of cyclohexanone, QSAR models have been developed to predict their activity against various biological targets. acs.org A similar approach could be applied to this compound to explore its potential therapeutic applications or to understand its mechanism of action in biological systems.
The following table provides a hypothetical example of data that could be used to train a machine learning model for predicting the toxicity of cyclic ketones.
Table 2: Hypothetical Training Data for a Toxicity Prediction Model of Cyclic Ketones
| Compound | Molecular Structure (SMILES) | Number of Heavy Atoms | LogP | Toxicity Endpoint (e.g., LD50 in mg/kg) |
|---|---|---|---|---|
| Cyclopentanone | C1CCCC1=O | 6 | 0.29 | 1500 |
| Cyclohexanone | C1CCCCC1=O | 7 | 0.81 | 1620 |
| 2-Methylcyclohexanone | CC1CCCCC1=O | 8 | 1.24 | 1300 |
| 3-Methylcyclohexanone | CC1CCCC(=O)C1 | 8 | 1.24 | 1450 |
Prediction of Spectroscopic Properties
Advanced Derivatization and Applications in Complex Organic Synthesis
Synthesis of Novel Molecular Scaffolds from 4-(1-Hydroxypropyl)cyclohexanone
The reactivity of the ketone and hydroxyl groups in this compound can be harnessed to construct a diverse array of molecular scaffolds. These transformations are pivotal in the generation of libraries of compounds for drug discovery and materials science.
The cyclohexanone (B45756) moiety of this compound is a well-established synthon for the preparation of various heterocyclic compounds. The ketone functionality can participate in a range of condensation and cyclization reactions to form nitrogen-, oxygen-, and sulfur-containing heterocycles. For instance, multicomponent reactions, often facilitated by microwave assistance, represent a powerful strategy for the rapid assembly of complex heterocyclic frameworks from simple cyclic ketones.
One prominent application of cyclic ketones is in the synthesis of spiro-heterocycles, where a single atom is common to two rings. These structures are of significant interest in medicinal chemistry due to their rigid conformations and novel three-dimensional shapes. The ketone in this compound can react with various bifunctional reagents to yield spiro-derivatives. For example, reaction with bidentate nucleophiles like substituted hydrazines or thioureas can lead to the formation of spiro-pyrazolines or spiro-thiazolidinones, respectively. The general principle involves the initial formation of an imine or a related intermediate at the carbonyl carbon, followed by an intramolecular cyclization.
While direct examples utilizing this compound are not extensively documented in publicly available research, the established reactivity of cyclohexanones provides a clear blueprint for its potential applications. For example, the synthesis of spiro-piperidine derivatives has been achieved from substituted piperidin-4-ones, which are structurally analogous to the target compound nih.gov. These reactions demonstrate the feasibility of constructing complex spiro-heterocycles from a cyclohexanone core nih.gov.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocycle Class | Reagents and Conditions | Potential Product |
| Tetrahydroindoles | Paal-Knorr synthesis with an ammonia (B1221849) source after functionalization of the alpha-position. | 5-(1-Hydroxypropyl)-4,5,6,7-tetrahydroindole |
| Spiro-oxindoles | Organocatalytic [4+2] cycloaddition with methyleneindolinones. nih.gov | Spiro[cyclohexane-1,3'-oxindole] derivatives |
| Spiro-thiazolidinones | Reaction with a primary amine and a mercaptoalkanoic acid (e.g., thioglycolic acid). | Spiro[cyclohexane-1,2'-thiazolidinone] derivatives |
| Spiro-hydantoins | Bucherer-Bergs reaction with an alkali metal cyanide and ammonium (B1175870) carbonate. | Spiro[cyclohexane-1,5'-hydantoin] derivatives |
The construction of polycyclic systems from this compound can be envisioned through intramolecular cyclization strategies. By introducing a reactive functional group onto the propyl side chain or elsewhere on the cyclohexane (B81311) ring, subsequent ring-forming reactions can be initiated. For instance, the hydroxyl group could be converted into a leaving group, followed by an intramolecular alkylation of an enolate formed at the alpha-position of the ketone.
Alternatively, the hydroxyl group could be used to direct further reactions or to participate in cyclization reactions itself. For instance, an intramolecular Heck reaction could be employed if an appropriate unsaturated tether is introduced. While specific examples starting from this compound are not prevalent in the literature, the fundamental principles of intramolecular reactions on substituted cyclohexanones are well-established for the synthesis of bridged and fused polycyclic systems.
This compound as a Chiral Building Block
The presence of a stereogenic center at the carbon bearing the hydroxyl group (C1 of the propyl chain) makes this compound an inherently chiral molecule. This chirality can be exploited in asymmetric synthesis, where the compound can serve as a chiral building block to introduce stereochemistry into a target molecule. The synthesis of enantiomerically pure or enriched this compound would be a critical first step, potentially achieved through asymmetric reduction of the corresponding diketone or resolution of the racemic mixture.
The utility of similar chiral 4-substituted cyclohexanone derivatives has been demonstrated. For example, chiral 4-alkyl-4-hydroxycyclohexenones have been synthesized and utilized in the preparation of natural products nih.gov. These studies underscore the value of the 4-hydroxycyclohexanone (B83380) scaffold in asymmetric synthesis. The stereocenter can influence the stereochemical outcome of reactions at other positions on the ring, such as the ketone or the alpha-carbons, through diastereoselective transformations.
Furthermore, the synthesis of chiral α-alkylated 1,4-cyclohexanedione (B43130) derivatives highlights the importance of such structures as versatile chiral building blocks in natural product synthesis researchgate.net. This suggests that enantiomerically pure this compound could be a valuable precursor for the asymmetric synthesis of a wide range of complex molecules.
Table 2: Strategies for Utilizing this compound in Asymmetric Synthesis
| Approach | Description | Potential Outcome |
| Diastereoselective Reduction | Reduction of the ketone in enantiomerically pure this compound to create a second stereocenter on the ring. | Access to chiral 1,4-disubstituted cyclohexan-1,4-diol derivatives with controlled stereochemistry. |
| Chiral Auxiliary | The chiral moiety could act as an auxiliary to direct the stereoselective addition of nucleophiles to the ketone or the alpha-position. | Enantiomerically enriched products from reactions at the cyclohexanone core. |
| Asymmetric Cyclization | Use of the chiral center to influence the stereochemical course of intramolecular cyclization reactions. | Formation of chiral polycyclic systems with defined stereochemistry. |
Development of Functional Materials Incorporating this compound Moieties
The incorporation of cyclic structures, such as the cyclohexane ring, is a common strategy in the design of functional organic materials, particularly liquid crystals. The rigid core of the cyclohexane ring can contribute to the formation of mesophases, which are characteristic of liquid crystalline behavior. By modifying the structure of this compound, it is possible to design novel liquid crystal candidates.
Research on fluorinated cyclohexanes has shown that the introduction of fluorine atoms can significantly influence the dielectric anisotropy of liquid crystals, a key property for display applications beilstein-journals.orgnih.gov. Similarly, the incorporation of 1,3-dioxane (B1201747) structures has been explored for the development of ferroelectric nematic liquid crystals rsc.org. These examples suggest that derivatives of this compound, potentially with fluorination or other polar functional groups, could be promising candidates for new liquid crystal materials. The synthetic accessibility of the cyclohexanone core allows for systematic modifications to establish structure-property relationships.
Bio-inspired Synthesis and Biomimetic Transformations
Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules. The structural motif of a hydroxylated cyclohexanone is found in various natural products. While direct biomimetic transformations involving this compound are not widely reported, its structure suggests potential pathways for bio-inspired cyclizations and rearrangements.
For instance, the keto-alcohol functionality is a common feature in polyketide natural products, which often undergo a series of enzyme-catalyzed cyclizations and modifications. A plausible biomimetic transformation of this compound could involve an intramolecular aldol (B89426) reaction or a related cyclization, potentially triggered by acid or base catalysis, to form bicyclic systems. The hydroxyl group could also participate in or direct enzymatic or chemo-enzymatic transformations, leading to more complex and stereochemically defined products.
The study of biomimetic reactions often provides insights into the plausible biosynthetic pathways of natural products and can inspire the development of novel synthetic strategies. The relatively simple structure of this compound makes it an interesting model system to explore such transformations.
Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-(1-Hydroxypropyl)cyclohexanone, distinct signals would be expected for the protons of the cyclohexanone (B45756) ring and the 1-hydroxypropyl side chain. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet in the range of 3.5-4.5 ppm. The protons of the propyl group would exhibit characteristic splitting patterns: a triplet for the terminal methyl (CH₃) group, a multiplet for the adjacent methylene (B1212753) (CH₂) group, and a multiplet for the methine proton. The protons on the cyclohexanone ring would present as a complex series of multiplets in the upfield region, typically between 1.5 and 3.0 ppm. The exact chemical shifts and coupling constants would be crucial in determining the stereochemistry of the molecule, particularly the relative orientation of the 1-hydroxypropyl group on the cyclohexanone ring. For comparison, in the ¹H NMR spectrum of the related compound cyclohexanone, the protons alpha to the carbonyl group typically appear around 2.2-2.4 ppm, while the other ring protons are found at lower chemical shifts. youtube.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. For this compound, a characteristic signal for the carbonyl carbon (C=O) would be observed in the downfield region, typically between 200 and 220 ppm. youtube.comlibretexts.org The carbon atom attached to the hydroxyl group (CH-OH) would resonate in the range of 60-80 ppm. The carbons of the propyl group and the remaining carbons of the cyclohexanone ring would appear in the upfield region of the spectrum. The symmetry of the molecule, or lack thereof, would be reflected in the number of distinct signals.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound (C₉H₁₆O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation of this compound under electron ionization (EI) would likely involve several characteristic pathways. These could include the loss of a water molecule (H₂O) from the molecular ion, cleavage of the C-C bond between the ring and the side chain, and fragmentation of the cyclohexanone ring itself, often involving the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or carbon monoxide (CO). The study of fragmentation patterns in substituted cyclohexanones has shown that the nature and position of the substituent significantly influence the fragmentation pathways. cdnsciencepub.comacs.org For instance, in the mass spectrum of cyclohexanone, prominent peaks are observed at m/z values of 98 (molecular ion), 70, 55, and 42, corresponding to various fragmentation products. nist.govmassbank.euresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone would be expected in the region of 1700-1725 cm⁻¹. hillsdale.edupressbooks.publibretexts.org The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the alkyl groups would appear in the region of 2850-3000 cm⁻¹. pressbooks.pub The exact position of the C=O stretch can provide information about the conformation of the cyclohexanone ring. Saturated six-membered cyclic ketones, like cyclohexanone, typically show a C=O stretch around 1715 cm⁻¹. pressbooks.publibretexts.org
| Functional Group | Expected Absorption Range (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (alkane) | 2850-3000 |
| C=O (ketone) | 1700-1725 |
Chromatographic Techniques (e.g., HPLC, GC)
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of chemical compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally unstable compounds. For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase, for instance, a mixture of acetonitrile (B52724) and water. sielc.comsielc.comresearchgate.net The retention time of the compound would be dependent on its polarity and the specific chromatographic conditions. HPLC is also a valuable tool for assessing the purity of a sample and for preparative separations to isolate the compound of interest. sielc.com
Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound, being a moderately sized molecule with a hydroxyl group, might require derivatization (e.g., silylation) to increase its volatility and thermal stability for optimal GC analysis. A capillary GC column with a suitable stationary phase would be used for separation. nih.govresearchgate.net Headspace GC could also be an alternative for analyzing volatile impurities in a sample without directly injecting the non-volatile matrix. researchgate.net The choice of detector, commonly a flame ionization detector (FID) or a mass spectrometer (GC-MS), would depend on the analytical requirements. GC-MS combines the separation power of GC with the identification capabilities of MS, providing a powerful tool for the analysis of complex mixtures. researchgate.net
| Technique | Typical Application | Illustrative Conditions for Related Compounds |
| HPLC | Purity assessment, preparative separation | Column: Newcrom R1; Mobile Phase: Acetonitrile, Water, Phosphoric Acid sielc.comsielc.com |
| GC | Analysis of volatile components, purity testing | Column: Capillary column (e.g., SP2100); Detector: FID or MS dnacih.com |
Q & A
Q. What are the established synthetic pathways for 4-(1-Hydroxypropyl)cyclohexanone, and what are their respective yields under standard conditions?
- Methodological Answer : The compound can be synthesized via:
- Oxidation : Using oxidizing agents like CrO₃ or KMnO₄ to convert hydroxylpropyl-substituted cyclohexanol derivatives to ketones, with yields typically ranging from 60–75% depending on reaction time and temperature .
- Reduction : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) of substituted cyclohexenones, achieving 70–85% yields under 1–3 atm H₂ .
- Substitution : Introducing functional groups via nucleophilic substitution or Friedel-Crafts alkylation, though yields vary widely (40–90%) based on steric hindrance and catalyst selection .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : The hydroxyl proton (δ 1.5–2.5 ppm, broad) and ketone carbonyl carbon (δ 205–215 ppm) are diagnostic. Cyclohexane ring protons appear as multiplet signals (δ 1.2–2.0 ppm) .
- FT-IR : Strong C=O stretch (~1715 cm⁻¹) and O-H stretch (~3400 cm⁻¹) confirm the ketone and hydroxyl groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 196.33 for C₁₃H₂₄O) and fragmentation patterns validate the structure .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and decontaminate surfaces with ethanol .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., melting point, solubility) of this compound across studies?
- Methodological Answer :
- Standardization : Replicate measurements using calibrated instruments (e.g., DSC for melting points) and reference solvents (e.g., water, ethanol) for solubility tests .
- Purity Assessment : Employ HPLC or GC-MS to verify sample purity, as impurities (e.g., byproducts from synthesis) skew results .
- Data Cross-Validation : Compare findings against authoritative databases like CRC Handbook or PubChem to identify outliers .
Q. What experimental design considerations are critical when investigating reaction mechanisms under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Test heterogeneous (e.g., zeolites) vs. homogeneous (e.g., H₂SO₄) catalysts to assess regioselectivity and byproduct profiles .
- Kinetic Studies : Use in-situ FT-IR or NMR to monitor intermediate formation and rate constants .
- Control Experiments : Include blank reactions (no catalyst) and isotopic labeling (e.g., D₂O) to trace proton transfer pathways .
Q. How do computational chemistry models aid in predicting synthetic routes and stability of derivatives?
- Methodological Answer :
- Retrosynthesis Tools : AI-driven platforms (e.g., Pistachio, Reaxys) analyze reaction databases to propose feasible pathways for derivatives .
- DFT Calculations : Predict thermodynamic stability by modeling transition states and activation energies for key reactions (e.g., hydroxyl group substitution) .
- Solvent Effects : COSMO-RS simulations optimize solvent selection to enhance yield and reduce side reactions .
Q. What strategies minimize byproduct formation during large-scale synthesis of this compound?
- Methodological Answer :
- Temperature Control : Maintain reactions below 80°C to prevent thermal decomposition .
- Catalyst Optimization : Use selective catalysts (e.g., PtO₂ for hydrogenation) to suppress competing pathways .
- In-line Purification : Integrate continuous flow systems with scavenger resins to remove reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
